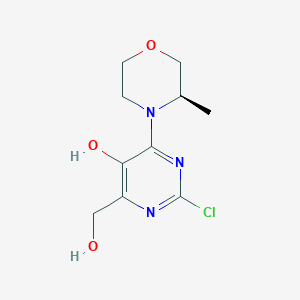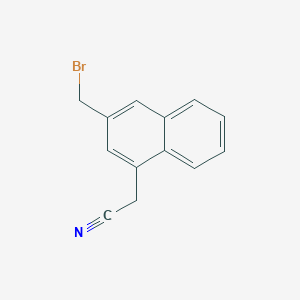![molecular formula C17H12OS B11855857 Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)- CAS No. 62096-47-3](/img/structure/B11855857.png)
Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN is a heterocyclic compound that features a unique structure combining an indeno-pyran core with a thiophene ring. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the thiophene ring imparts significant electronic properties, making it a valuable building block for advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate indene and pyran derivatives in the presence of a thiophene substituent. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiophene ring.
Aplicaciones Científicas De Investigación
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN involves its interaction with specific molecular targets and pathways. The compound’s electronic properties, imparted by the thiophene ring, allow it to participate in various biochemical processes. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with significant electronic properties.
Pyrano[2,3-d]pyrimidine derivatives: Compounds with similar pyran structures and potential biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with related heterocyclic structures and diverse applications.
Uniqueness
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN is unique due to its specific combination of an indeno-pyran core with a thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various advanced applications in materials science, biology, and medicine.
Propiedades
Número CAS |
62096-47-3 |
|---|---|
Fórmula molecular |
C17H12OS |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
4-methyl-2-thiophen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C17H12OS/c1-11-9-14(16-7-4-8-19-16)18-15-10-12-5-2-3-6-13(12)17(11)15/h2-10H,1H3 |
Clave InChI |
IMDFPWFWUQNNNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



